
Leucinostatin
描述
Leucinostatin is a class of peptide mycotoxins that have some potent effects on liver cells after oral administration, and are used as both antimicrobial and antitumor agents through interactions with the membrane phospholipids. this compound has shown effects against prostate cancer cell growth and leukemia cell growth.
常见问题
Q. What experimental approaches are used to assess Leucinostatin’s role as a co-inducer of Hsp70 in retinal pigment epithelial (RPE) cells?
Basic Research Question
To evaluate this compound’s co-inductive effects on Hsp70, researchers typically employ:
- Reporter cell lines : The DNAJB1-luc-O23 cell line, carrying a luciferase reporter under the Hsp40 promoter, is stressed with arsenite (30–40 µM) and treated with this compound (1–5 µg/mL). Luciferase activity is measured to quantify HSF1 activation .
- Flow cytometry : Dose-dependent Hsp70 expression in arsenite-stressed RPE cells is analyzed using anti-Hsp70 antibodies (e.g., MA1-16578 for immunocytochemistry) .
- HSF1 translocation assays : Nuclear translocation of HSF1 is confirmed via fluorescence microscopy or subcellular fractionation .
Q. How does this compound activate HSF1 to enhance Hsp70 transcription, and what methodological approaches validate this mechanism?
Advanced Research Question
this compound promotes HSF1 activation by dissociating it from Hsp70/Hsp90 complexes, enabling nuclear translocation. Key validation methods include:
- Luciferase reporter assays : Demonstrating transcriptional activation of the Hsp40 promoter in O23 cells under arsenite stress .
- Comparative studies : Parallel experiments with known HSF1 activators (e.g., carvacrol, celastrol) to identify shared or unique mechanistic pathways .
- Knockdown models : siRNA-mediated HSF1 silencing in RPE cells to confirm loss of this compound’s Hsp70-enhancing effects .
Q. What are the standard methods for isolating and culturing canine RPE cells to study this compound’s effects?
Basic Research Question
Canine RPE cell isolation involves:
- Enzymatic digestion : Retinal tissue is treated with trypsin-collagenase to dissociate RPE layers .
- Purity validation : Cells are screened for RPE65 expression (>90% purity) via qPCR, flow cytometry, or immunostaining .
- Stress induction : Cells are exposed to arsenite (10–50 µM) for 6–24 hours to induce Hsp70 baseline expression before this compound treatment .
Q. How can CRISPR-Cas9 be utilized to study the genetic regulation of this compound biosynthesis in fungi?
Advanced Research Question
CRISPR-Cas9 enables targeted disruption of biosynthetic genes (e.g., lcsL, lcsA):
- Gene editing : Knockout mutants of Purpureocillium lilacinum are generated to abolish this compound production. Biosynthesis is restored via complementation assays .
- Metabolite profiling : LC-HRMS and MALDI-TOF compare wild-type and mutant strains to identify this compound variants (e.g., this compound A/B/Z) .
- RNA-seq : Transcriptome analysis under inducing conditions identifies co-regulated genes in the lcs cluster .
Q. How should researchers address discrepancies in this compound’s efficacy across different cell lines or experimental conditions?
Data Contradiction Analysis
Discrepancies may arise due to:
- Cell-specific HSF1 activity : Validate HSF1 activation levels using luciferase reporters across cell lines (e.g., RPE vs. macrophages) .
- Dose optimization : Perform dose-response curves (e.g., 1–10 µg/mL this compound) to identify threshold effects .
- Stressor variability : Compare arsenite with other stressors (e.g., heat shock, oxidative agents) to assess context-dependent Hsp70 induction .
Q. What structural characterization techniques are critical for linking this compound’s bioactivity to its chemical composition?
Advanced Research Question
- MALDI-TOF-IMS : Directly visualizes this compound variants (e.g., this compound Z) on fungal growth media .
- NMR and LC-HRMS : Resolve cyclic nonapeptide structures, including unusual residues like 2-methylalanine and N9-oxide modifications .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., Lefleuganan) to identify toxicity-reducing modifications while maintaining anti-parasitic IC50 values (e.g., 7.1 nM against T. cruzi) .
Q. How is this compound’s anti-parasitic SAR analyzed to balance efficacy and toxicity?
Advanced Research Question
- Derivative screening : Test this compound analogs for IC50 values against Trypanosoma spp. and compare cytotoxicity in mammalian cells .
- Molecular docking : Model interactions with parasitic targets (e.g., T. cruzi membrane proteins) to prioritize analogs with improved binding .
- Pharmacokinetic profiling : Assess metabolic stability and tissue distribution in preclinical models to optimize drug-like properties (e.g., logP ≤5) .
属性
CAS 编号 |
39405-64-6 |
---|---|
分子式 |
C58H102N10O13 |
分子量 |
1147.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[(4-amino-4-oxobutyl)amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H102N10O13/c1-18-35(9)22-23-45(72)68-31-37(11)29-43(68)51(77)62-42(28-36(10)27-39(70)30-38(69)19-2)49(75)64-46(47(73)34(7)8)52(78)66-57(14,15)54(80)63-40(25-32(3)4)48(74)61-41(26-33(5)6)50(76)65-58(16,17)55(81)67-56(12,13)53(79)60-24-20-21-44(59)71/h22-23,32-37,39-43,46-47,70,73H,18-21,24-31H2,1-17H3,(H2,59,71)(H,60,79)(H,61,74)(H,62,77)(H,63,80)(H,64,75)(H,65,76)(H,66,78)(H,67,81)/b23-22+/t35-,36?,37?,39?,40-,41-,42-,43-,46-,47?/m0/s1 |
InChI 键 |
GWAKUJDAJHEQBU-CXMBYJBLSA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C |
手性 SMILES |
CC[C@H](C)/C=C/C(=O)N1CC(C[C@H]1C(=O)N[C@@H](CC(C)CC(CC(=O)CC)O)C(=O)N[C@@H](C(C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C |
规范 SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
A 20668 leucinostatin leucinostatin A leucinostatin A, hydrochloride leucinostatin A, monoacetate salt paecilotoxin A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。